1-甲基-3-(4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯基)脲

描述

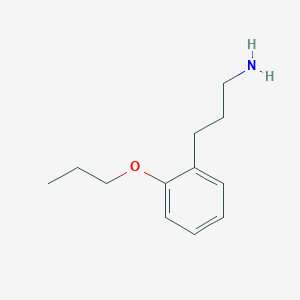

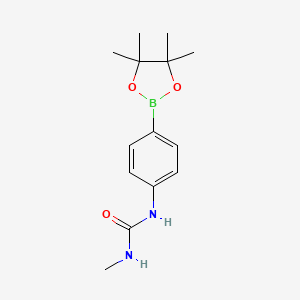

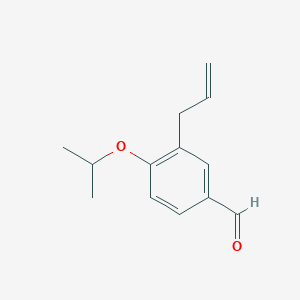

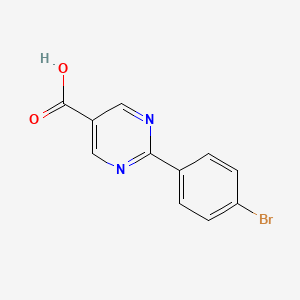

The compound 1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a derivative of phenyl urea with a boron-containing dioxaborolane group attached to the phenyl ring. This structure is indicative of its potential use in various chemical reactions, particularly in the field of organic synthesis and medicinal chemistry. The presence of the dioxaborolane group suggests that it may be useful in Suzuki coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of related urea derivatives typically involves the condensation of an amine with an isocyanate. For example, the synthesis of 1-(4-substitutedideneaminooxymethyl)-phenyl-3-(2,6-difluorobenzoyl)ureas involves the reaction of substituted aniline with difluorobenzoyl isocyanates . Similarly, the synthesis of 1,1-Diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea was achieved through a two-step method, which likely involves the initial formation of an amine followed by its reaction with an isocyanate containing the dioxaborolane group .

Molecular Structure Analysis

The molecular structure of urea derivatives can be complex, with the potential for various substituents to influence the overall conformation and reactivity of the molecule. The crystal structure of a related compound, 1-methyl-3-([2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-ylidene]methyl)urea, was determined using single-crystal X-ray diffraction, revealing a mostly planar molecule stabilized by hydrogen bonding . For the compound of interest, a similar analysis using X-ray diffraction and density functional theory (DFT) calculations would provide insights into its conformation and electronic structure .

Chemical Reactions Analysis

The presence of the dioxaborolane group in the compound suggests its potential involvement in Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds. The reactivity of such urea derivatives can be further explored through their interaction with various reagents and catalysts, potentially leading to a wide range of organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be influenced by their molecular structure. For instance, the solubility of 1-(4-substitutedideneaminooxymethyl)-phenyl-3-(2,6-difluorobenzoyl)ureas in organic solvents suggests that similar compounds, including the one of interest, may also exhibit good solubility, facilitating their use in chemical reactions . DFT studies, as performed on the related diisopropyl derivative, can reveal the molecular electrostatic potential and frontier molecular orbitals, which are critical for understanding the physicochemical properties and reactivity of the compound .

科学研究应用

Suzuki-Miyaura 偶联反应

该化合物可用作 Suzuki-Miyaura 偶联反应的试剂 。这些反应广泛应用于有机化学中,用于形成碳-碳键,特别是在合成复杂有机分子方面非常有用。

酯交换反应

它也可用作酯交换反应的试剂 。这些反应涉及将酯化合物中的烷氧基用另一种醇进行交换,是合成酯的常见方法,可以从其他酯或羧酸中合成。

氨基噻唑的制备

该化合物可用于制备氨基噻唑 。氨基噻唑是一类有机化合物,已研究其作为γ-分泌酶调节剂的潜在用途,这可能对治疗阿尔茨海默病有影响。

氨基-吡啶-吲哚-甲酰胺的制备

它可用于制备氨基-吡啶-吲哚-甲酰胺 。这些化合物是潜在的 JAK2 抑制剂,可用于治疗骨髓增殖性疾病。

Diels-Alder 反应

该化合物通常用于 Diels-Alder 反应 。Diels-Alder 反应是有机化学中一种用于形成六元环的方法,可以很好地控制区域选择性和立体选择性。

用作荧光探针

它也可用作荧光探针 。荧光探针用于科学研究的各个领域,包括生物学和医学,以研究其他物质的性质和行为。

属性

IUPAC Name |

1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-8-11(9-7-10)17-12(18)16-5/h6-9H,1-5H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHQTDZUJNAZGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590404 | |

| Record name | N-Methyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874290-99-0 | |

| Record name | N-Methyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1287841.png)